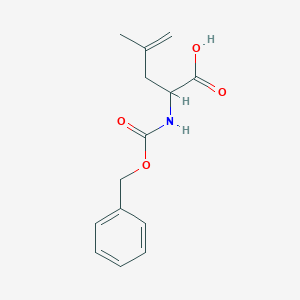

Cbz-2-methallyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-2-methallyl-glycine is a derivative used in peptide synthesis, particularly in the protection of amino groups during the assembly of peptide chains. Its properties and synthesis methods are crucial for applications in biochemistry and medicinal chemistry.

Synthesis Analysis

Enantioselective synthesis methodologies have been developed for similar compounds, focusing on the addition of organometallic reagents to sulfinimines derived from protected amino acids. An example is the synthesis of L-alpha-(1-cyclobutenyl)glycine, showcasing techniques applicable to this compound derivatives (Jayathilaka et al., 2004).

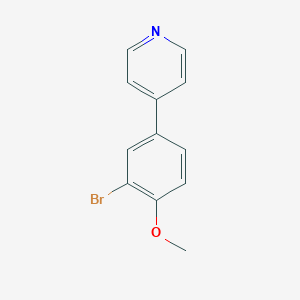

Molecular Structure Analysis

The molecular structure of related compounds such as Cbz-glycylglycyltyrosine methyl ester has been analyzed using single-crystal X-ray diffraction, revealing extended structures and torsion angles that help understand the molecular conformation (Krause & Eggleston, 2009).

Aplicaciones Científicas De Investigación

Neuroprotective and Cognitive Effects

Research has indicated the potential neuroprotective effects of compounds like Cerebrolysin, which contains active peptide fragments and neurotrophic factors, including brain-derived neurotrophic factor (BDNF). These components have been used in managing cognitive alterations in patients with dementia, highlighting a potential area of application for similar neuroprotective compounds (Georgy, Nassar, Mansour, & Abdallah, 2013).

Synthesis and Chemical Properties

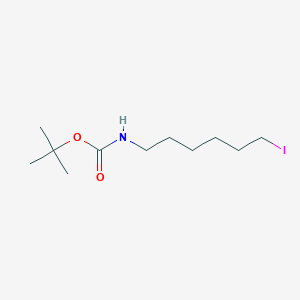

The synthesis of complex molecules, such as Pentosidine, a biomarker for diabetic complications and aging, involves the use of benzyloxycarbonyl (Cbz) protected chiral amino acids. This demonstrates the utility of Cbz-protected amino acids in synthesizing medically relevant biomarkers (Liu, Zhang, & Sayre, 2011).

Protein Modification and Therapeutics

A study on microbial transglutaminase-mediated PEGylation of proteins using carboxybenzyl-glutaminyl-glycinyl-methoxypolyethylene glycol highlights innovative approaches to protein modification for therapeutic purposes. This research exemplifies the application of Cbz-protected amino acids in developing drug delivery systems and improving therapeutic protein stability (Zhou, He, & Wang, 2016).

Drug Solubility and Bioavailability

The development of novel prodrugs, such as N-glycyl-carbamazepine (N-Gly-CBZ), designed to improve solubility and bioavailability, showcases the role of Cbz-protected amino acids in enhancing drug formulations. This work contributes to the pharmaceutical field by addressing solubility challenges and optimizing drug delivery (Hemenway et al., 2010).

Biological and Enzymatic Studies

Investigations into the microbial degradation of fungicides and other compounds demonstrate the environmental and biotechnological applications of Cbz-related studies. These studies provide insights into bioremediation and the enzymatic potential for degrading environmentally persistent chemicals (Singh, Kumar, Singh, & Singh, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Cbz-2-methallyl-glycine is a derivative of Carbamazepine (CBZ), which is a carbamylated derivative of iminostilbene . The primary targets of CBZ are voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can stabilize hyperexcited neurons, suppressing the propagation of excitatory impulses .

Mode of Action

CBZ inhibits the activity of voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of CBZ. CBZ is metabolized in the liver, primarily through conversion to CBZ 10,11-epoxide . This reaction is primarily catalyzed by CYP3A4, although CYP2C8 also plays a role . Minor metabolic pathways include ring-hydroxylation to form 2-hydroxy-CBZ and 3-hydroxy CBZ .

Pharmacokinetics

Cbz, from which it is derived, is almost completely metabolized in the liver, with only around 5% of the drug excreted unchanged . The major route of metabolism is conversion to CBZ 10,11-epoxide . Absorption of CBZ from the gastrointestinal tract is relatively slow, yet bioavailability approaches 100% with the conventional tablet formulation .

Result of Action

CBZ’s inhibition of voltage-gated sodium channels stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses . This results in a decrease in seizure activity, making CBZ an effective treatment for various types of seizures .

Action Environment

The action environment of this compound is likely to be similar to that of CBZ. CBZ’s action can be influenced by various environmental factors. For example, the presence of other drugs can affect CBZ’s metabolism and efficacy due to potential drug-drug interactions . Additionally, CBZ’s solubility can affect its absorption and thus its pharmacokinetics

Análisis Bioquímico

Biochemical Properties

For instance, some carbamates can inhibit acetylcholinesterase, an enzyme crucial for nerve function

Cellular Effects

The cellular effects of Cbz-2-methallyl-glycine are currently unknown. Carbamates can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Carbamates typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies on other carbamates suggest that they can have threshold effects and may cause toxic or adverse effects at high doses

Metabolic Pathways

Carbamates are generally metabolized by multiple enzymes, including cytochrome P450 enzymes

Propiedades

IUPAC Name |

4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTAKXFCUXYTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)